Indriline
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Overview
Description
INDRILINE, also known as 2,3-dihydro-1H-indole or benzopyrrolidine, is a bicyclic organic heterocyclic compound. It consists of a benzene ring fused with a five-membered nitrogenous ring, forming a two-ring heterocyclic structure. This compound exhibits aromatic and weakly basic properties .
Preparation Methods
There are several traditional methods to prepare indolines, including:
Reduction from Indole: This method involves the reduction of indole to produce indoline.
Intramolecular Diels–Alder Synthesis: This method uses a Diels–Alder reaction to form the indoline structure.
Catalytic Synthesis: This method involves the use of catalysts to facilitate the formation of indoline.
Stereoselective Syntheses: These methods are more suitable for producing specific indoline isomers.
Chemical Reactions Analysis
INDRILINE undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: this compound can undergo substitution reactions, where different substituents replace hydrogen atoms on the aromatic ring.
Cyclization: This reaction involves the formation of a cyclic structure from a linear precursor.
Common reagents and conditions used in these reactions include palladium catalysts, norbornene, and aryl iodides . Major products formed from these reactions include various indoline derivatives with potential pharmacological activities .
Scientific Research Applications
INDRILINE and its derivatives have significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: this compound is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: this compound derivatives have shown promise as anticancer, antibacterial, anti-inflammatory, and analgesic agents.
Mechanism of Action
The mechanism of action of INDRILINE involves its interaction with specific molecular targets and pathways. The benzene ring of this compound can interact with amino acid residues of proteins through hydrophobic interactions. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor and acceptor, facilitating interactions with proteins. These interactions can modulate the activity of target proteins and pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
INDRILINE is structurally similar to other bicyclic compounds such as indole. it has unique properties that make it distinct:
Indole: Unlike this compound, indole has a planar structure, which affects its solubility and reactivity.
This compound’s non-coplanar structure increases its water solubility and decreases its lipid solubility compared to other bicyclic structures, making it a valuable compound in drug design .
Properties
CAS No. |
7395-90-6 |
---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-phenylinden-1-yl)ethanamine |
InChI |
InChI=1S/C19H21N/c1-20(2)15-14-19(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19/h3-13H,14-15H2,1-2H3 |
InChI Key |
KAQPNQMPHIRKJJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1(C=CC2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCC1(C=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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